molecular formula C7H5BrN2O3 B1267391 5-Bromo-2-nitrobenzamide CAS No. 89642-23-9

5-Bromo-2-nitrobenzamide

Cat. No.: B1267391
CAS No.: 89642-23-9
M. Wt: 245.03 g/mol
InChI Key: SGFOXBODMLDOCU-UHFFFAOYSA-N
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Description

5-Bromo-2-nitrobenzamide is an organic compound with the molecular formula C7H5BrN2O3. It is a yellow crystalline solid that belongs to the class of nitrobenzamides. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitrobenzamide typically involves the bromination of 2-nitrobenzamide. One common method is the reaction of 2-nitrobenzamide with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions are optimized to achieve high yield and purity of the product. The process may include steps like recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products like 5-azido-2-nitrobenzamide or 5-amino-2-nitrobenzamide.

    Reduction: 5-Bromo-2-aminobenzamide.

    Oxidation: Products depend on the specific oxidizing agent used.

Scientific Research Applications

5-Bromo-2-nitrobenzamide is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

  • 2-Bromo-5-nitrobenzamide
  • 5-Bromo-2-aminobenzamide
  • 5-Bromo-2-chlorobenzamide

Comparison: 5-Bromo-2-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Bromo-5-nitrobenzamide, it has a different substitution pattern, leading to variations in reactivity and applications. The presence of the nitro group in this compound makes it more reactive in reduction reactions compared to 5-Bromo-2-chlorobenzamide .

Properties

IUPAC Name

5-bromo-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFOXBODMLDOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312886
Record name 5-bromo-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89642-23-9
Record name NSC263835
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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